2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine, also known as 4-methyl-1-pyrrolidin-2-yl-4-piperazin-1-ylpyrimidine, is an organic compound with a range of interesting properties. It is a white crystalline solid that is insoluble in water. Its chemical structure is composed of two piperazin-1-yl groups and two pyrrolidin-1-yl groups, connected by a pyrimidine ring and a pyridin-4-ylmethyl group. This compound has been studied extensively in recent years and has been found to have numerous applications in scientific research.
科学的研究の応用
Cancer Treatment (Leukemia)
Imatinib is a well-established therapeutic agent used to treat chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). It specifically inhibits tyrosine kinases, disrupting cancer cell signaling pathways. By binding to the inactive Abelson tyrosine kinase domain, Imatinib interferes with cell proliferation and survival .
Derivatization Reagent for Peptides
Imatinib’s piperazine moiety makes it useful as a derivatization reagent for carboxyl groups on peptides. Researchers employ it during the spectrophotometric analysis of phosphopeptides .
Anti-Fibrosis Activity
Studies have explored Imatinib derivatives for their anti-fibrotic properties. Some compounds exhibited better activity than Pirfenidone (a known anti-fibrotic agent) on hepatic stellate cells (HSC-T6), suggesting potential applications in fibrosis treatment .
Anti-Tubercular Agents
Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These compounds showed promise as potential anti-TB agents .
Crystallography and Structural Studies
The crystal structure of freebase Imatinib was determined, revealing an extended conformation. It forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Such structural insights aid drug design and optimization .
H-Bond Propensity and Molecular Interactions
Imatinib’s flexible nature allows it to adopt different conformations in single crystals. Understanding its hydrogen bonding and intermolecular interactions informs drug development strategies .
作用機序
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of cell processes such as cell division, growth, and death .
Mode of Action
The compound interacts with its targets by binding to the inactive Abelson tyrosine kinase domain, a characteristic feature of certain genes . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s interaction with its target results in the inhibition of the activity of tyrosine kinases .
Biochemical Pathways
The compound’s interaction with tyrosine kinases affects several biochemical pathways. By inhibiting the activity of tyrosine kinases, the compound can disrupt the signaling pathways that regulate cell processes, leading to effects such as the inhibition of cell division and growth .
Result of Action
The result of the compound’s action is the inhibition of the activity of tyrosine kinases . This can lead to the disruption of cell processes regulated by these enzymes, including cell division and growth . This makes the compound potentially useful in the treatment of conditions characterized by abnormal cell growth, such as leukemia .
特性
IUPAC Name |
2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-2-10-23(9-1)17-5-8-20-18(21-17)24-13-11-22(12-14-24)15-16-3-6-19-7-4-16/h3-8H,1-2,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAIUFHQNQXXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。